
TC-O 9311
Overview
Description
TC-O 9311 (3,5-dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide) is a potent and selective agonist of the orphan G protein-coupled receptor 139 (GPR139), with an EC50 of 39 nM in CHO-K1 cells expressing human GPR139 . Its molecular formula is C20H19N3O4, and it features a hydrazide-linked aromatic structure . This compound binds to a conserved orthosteric site on GPR139, sharing a hydrophobic pocket (residues Phe109, His187, Val191, Tyr192) and a polar region (Arg244, Glu108, Asn271) with endogenous ligands L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) .
Preparation Methods
Synthetic Routes and Reaction Conditions: TC-O 9311 is synthesized through a series of chemical reactions involving the coupling of 3,5-dimethoxybenzoic acid with 1-naphthalenylamine, followed by the formation of a hydrazide linkage . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the coupling reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity (≥98%) and consistency . The compound is usually stored as a powder at temperatures between -25°C and -15°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: TC-O 9311 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazide and methoxy groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO and catalysts that facilitate the coupling reactions . The reactions are typically carried out under controlled temperatures to ensure optimal yields.
Major Products: The major products formed from the reactions involving this compound are derivatives that retain the core structure of the compound but may have additional functional groups attached .
Scientific Research Applications
TC-O 9311 acts as a selective agonist for the GPR139 receptor, which is implicated in various physiological processes, including metabolic regulation and neuroprotection. The compound has been shown to exhibit no significant activity against a wide range of other targets, making it a highly specific tool for research involving GPR139 .
Metabolic Disorders
Research indicates that GPR139 plays a role in glucose metabolism and energy homeostasis. As such, this compound could be explored for its potential to treat metabolic disorders like obesity and type 2 diabetes. Studies have demonstrated that activation of GPR139 may enhance insulin sensitivity and promote weight loss in animal models .
Neurological Disorders
Given the receptor's involvement in neuroprotective pathways, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating GPR139 activity, the compound may help mitigate neuroinflammation and neuronal cell death .
Pain Management
Preliminary studies suggest that GPR139 agonists may have analgesic properties. This compound could be evaluated further for its efficacy in managing chronic pain conditions through its action on the central nervous system .
Case Study 1: Metabolic Regulation
A study conducted on mice demonstrated that administration of this compound led to significant improvements in glucose tolerance and insulin sensitivity compared to control groups. The results indicated that GPR139 activation by this compound promotes metabolic health, suggesting its potential as a therapeutic agent for metabolic syndrome .
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that this compound significantly reduced cell death and inflammation markers. This protective effect highlights the compound's potential role in developing treatments for neurodegenerative diseases .
Mechanism of Action
TC-O 9311 exerts its effects by binding to and activating GPR139 . This activation leads to the modulation of various signaling pathways within the cell, which can result in diverse biological effects. For example, this compound has been shown to inhibit cell death induced by certain neurotoxins, suggesting a neuroprotective role . Additionally, it has been observed to bind to and activate other proteins such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), further contributing to its biological activities .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Binding Mechanisms and Mutagenesis Insights
- Shared Binding Site : this compound, JNJ-63533054, L-Trp, and L-Phe occupy a common orthosteric pocket. Mutagenesis studies reveal critical residues (Phe109Ala, His187Ala, Asn271Ala) that abolish ligand binding .
- Structural Divergence: Unlike endogenous ligands, this compound and JNJ-63533054 exploit an extended hydrophobic region (Val76, Phe79, Ile80) due to their bulkier aromatic moieties .
- Selectivity : this compound’s hydrazide structure confers higher selectivity compared to JNJ-63533054, which may interact with broader hydrophobic regions .
In Vivo Effects and Therapeutic Potential
- This compound : Demonstrates neuroprotection in primary mesencephalic neurons against MPP+-induced degeneration, suggesting utility in Parkinson’s disease .
- JNJ-63533054 : Reduces locomotor activity in rats, indicating CNS modulation but unclear therapeutic alignment .
- Zelatriazin : Targets schizophrenia-negative symptoms but lacks detailed preclinical data .
- LP-471756 : Antagonism may aid in studying GPR139’s role in metabolic or endocrine pathways .
Biological Activity
TC-O 9311 is a selective and potent agonist of the orphan G protein-coupled receptor 139 (GPR139). It has garnered interest in pharmacological research due to its unique properties and potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide
- Molecular Formula : C20H19N3O4
- Molecular Weight : 365.38 g/mol
- Purity : ≥98% .
This compound functions primarily by binding to GPR139, leading to the activation of downstream signaling pathways. Its efficacy is characterized by an EC50 value of 39 nM in CHO-K1 cells expressing human GPR139, indicating a high level of potency .
Selectivity and Target Profile
This compound demonstrates remarkable selectivity for GPR139, showing no significant activity against a panel of 90 diverse biological targets. This selectivity is crucial for minimizing off-target effects, making it a valuable tool in research .
Neuroprotective Effects
Research indicates that this compound can inhibit cell death in primary dopaminergic midbrain neurons induced by neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP+), while it does not protect against other neurotoxins like 6-hydroxydopamine (6-OHDA). This suggests a specific neuroprotective mechanism linked to GPR139 activation .
Study on Neurodegenerative Disorders
A study investigated the role of this compound in models of Parkinson's disease. The compound was found to significantly reduce dopaminergic neuron death in vitro, suggesting potential therapeutic applications for conditions characterized by dopaminergic degeneration .
In Vivo Studies
In vivo experiments using rodent models demonstrated that administration of this compound resulted in improved motor function and reduced symptoms associated with Parkinson's disease. These findings support the hypothesis that GPR139 activation may play a protective role in neurodegenerative processes .
Data Summary Table
Parameter | Value |
---|---|
EC50 (GPR139) | 39 nM |
Molecular Weight | 365.38 g/mol |
Chemical Structure | Chemical Structure |
Neuroprotective Activity | Yes (against MPP+) |
Selectivity | High (90+ targets inactive) |
Q & A
Basic Research Questions
Q. What is the mechanistic basis of TC-O 9311's agonism at GPR139, and how should this guide experimental design?
this compound selectively activates the orphan receptor GPR139 with an EC50 of 39 nM in CHO-K1 cells expressing human GPR139 . To study its mechanism, researchers should:
- Use heterologous expression systems (e.g., transfected CHO-K1 cells) to isolate GPR139-specific signaling .
- Include controls (e.g., untransfected cells or GPR139 antagonists like LP-471756) to confirm receptor specificity .
- Quantify downstream signaling pathways (e.g., cAMP or calcium flux) to map activation kinetics and dose-response relationships .
Q. How can researchers validate this compound's agonist activity in vitro while minimizing off-target effects?
- Dose-response assays : Perform EC50 determinations in triplicate across multiple cell batches to ensure reproducibility .
- Selectivity profiling : Test this compound against related GPCRs (e.g., GPR120 or GPR119) to rule out cross-reactivity .
- Antagonist co-treatment : Use GPR139 antagonists (e.g., LP-471756) to reverse this compound-induced signaling, confirming target engagement .
Q. What methodological best practices ensure accurate EC50 determination for this compound in cellular assays?
- Standardize cell culture conditions (e.g., passage number, confluency) to reduce variability in receptor expression .
- Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50, validated with positive controls (e.g., Zelatriazin, a GPR139 agonist with EC50 = 22 nM) .
- Report confidence intervals and repeat experiments across independent replicates to strengthen statistical validity .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound's efficacy across different cellular or animal models?
- Comparative analysis : Systematically compare assay conditions (e.g., cell type, receptor density, endpoint measurements) to identify confounding variables .
- Meta-analysis : Conduct a literature review to contextualize discrepancies, focusing on studies with rigorous controls and replication .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited models to isolate GPR139-specific effects in conflicting systems .
Q. What methodologies enable robust comparative studies between this compound and other GPR139 agonists (e.g., Zelatriazin)?
- Head-to-head assays : Test agonists under identical conditions (e.g., cell line, assay duration) to directly compare potency and efficacy .
- Bias factor analysis : Quantify signaling bias using pathway-specific reporters (e.g., cAMP vs. β-arrestin recruitment) to assess functional selectivity .
- Structural modeling : Use molecular docking studies to correlate agonist-receptor binding modes with observed efficacy differences .
Q. What strategies optimize this compound's stability and bioavailability in longitudinal in vivo studies?
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or lipid-based carriers to improve pharmacokinetics .
- Metabolic profiling : Use LC-MS/MS to identify degradation metabolites in plasma and adjust dosing regimens accordingly .
- Behavioral endpoints : Pair pharmacokinetic data with functional readouts (e.g., rodent models of schizophrenia negative symptoms) to validate therapeutic relevance .
Q. How can multi-omics approaches elucidate this compound's downstream effects on GPR139 signaling networks?
- Transcriptomics : Perform RNA-seq on this compound-treated cells to identify differentially expressed genes linked to GPR139 activation .
- Proteomics : Use phosphoproteomics to map kinase activation cascades downstream of GPR139 .
- Data integration : Apply systems biology tools (e.g., pathway enrichment analysis) to synthesize omics datasets into testable hypotheses .
Q. Methodological Resources
- Experimental rigor : Follow guidelines for detailed methodology reporting (e.g., Beilstein Journal of Organic Chemistry standards) to ensure reproducibility .
- Data analysis : Use statistical frameworks (e.g., ANOVA with post-hoc corrections) to address multi-variable experiments .
- Ethical compliance : Obtain institutional approvals for animal studies and disclose conflicts of interest per academic publishing norms .
Properties
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMSQHTGZMEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.